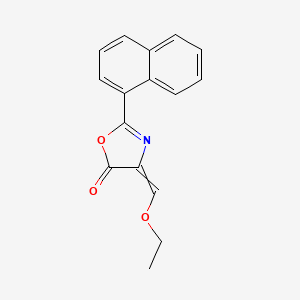

4-(Ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one

説明

Historical Context of Oxazolones in Chemical Research

Oxazolones, five-membered heterocyclic compounds containing nitrogen and oxygen, have been pivotal in organic synthesis since their discovery in the late 19th century. The foundational work of Friedrich Gustav Carl Emil Erlenmeyer and Josef Plöchl in the 1880s–1890s established oxazolones as critical intermediates in amino acid synthesis via the Erlenmeyer–Plöchl azlactone reaction. This reaction involves the condensation of aromatic aldehydes with N-acyl glycines (e.g., hippuric acid) in acetic anhydride, yielding 4-arylidene-2-phenyloxazol-5(4H)-ones. Over time, oxazolones have become indispensable in synthesizing peptides, heterocycles, and bioactive molecules, with modern applications spanning medicinal chemistry and prebiotic research.

Discovery and Classification of 4-(Ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one

The specific compound 4-(ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one was first synthesized through modifications of the Erlenmeyer–Plöchl protocol, incorporating naphthalene derivatives and ethoxymethylene groups. Classified as a 5(4H)-oxazolone, it features:

- A reactive exocyclic double bond at the 4-position.

- A naphthalen-1-yl substituent at the 2-position.

- An ethoxymethylene group at the 4-position.

Its synthesis typically involves the cyclocondensation of N-(naphthalen-1-ylcarbonyl)glycine with ethyl orthoformate in acetic anhydride, followed by isolation via chromatography. The compound’s structural complexity places it within the subclass of unsaturated oxazolones, characterized by their electrophilic β-carbon and susceptibility to nucleophilic attack.

Nomenclature and Synonyms

The compound’s systematic IUPAC name is (4Z)-4-(ethoxymethylidene)-2-naphthalen-1-yl-1,3-oxazol-5-one , reflecting its stereochemistry and substituents. Common synonyms include:

| Synonym | Source |

|---|---|

| 4-Ethoxymethylene-2-(1-naphthyl)-5(4H)-oxazolone | PubChem |

| NaOx-OEt | Biochemical studies |

| (4Z)-4-(Ethoxymethylene)-2-(1-naphthyl)oxazol-5(4H)-one | Synthetic chemistry |

The SMILES notation CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC3=CC=CC=C32 encodes its ethoxymethylene group (CCO/C=C), oxazolone core (C(=O)OC(=N1)), and naphthyl substituent.

Significance in Organic Chemistry and Biochemistry

This compound’s significance arises from two domains:

- Organic Synthesis :

- Biochemical Research :

A comparative analysis of its reactivity is summarized below:

This compound’s versatility underscores its utility in constructing complex molecular architectures, particularly in asymmetric synthesis and materials science.

特性

IUPAC Name |

(4Z)-4-(ethoxymethylidene)-2-naphthalen-1-yl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-10-14-16(18)20-15(17-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGYQJYINAEAEG-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acylation of Glycine with Naphthoyl Chloride

The first step entails the acylation of glycine with 1-naphthoyl chloride to form 2-(1-naphthamido)acetic acid. This reaction is typically conducted in 1,4-dioxane under basic conditions (e.g., aqueous NaOH) at 0°C. The product is purified via ethyl acetate extraction and sodium bicarbonate washes, yielding approximately 90% pure intermediate.

Cyclocondensation with Aldehydes

The intermediate is then subjected to cyclocondensation with an aldehyde, such as 4-ethoxybenzaldehyde, in acetic anhydride at 106°C for 3 hours. The reaction proceeds via dehydration, forming the ethoxymethylene group and the oxazolone ring. Recrystallization in ethanol/water removes unreacted aldehyde and impurities, achieving a final purity of >95%.

Key Parameters:

-

Stoichiometry : A 1:1 molar ratio of intermediate to aldehyde minimizes side reactions.

-

Solvent Role : Acetic anhydride acts as both solvent and dehydrating agent.

One-Pot Synthesis Using DMT-MM

A modern alternative leverages 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for a streamlined one-pot synthesis.

Reaction Mechanism

Advantages Over Traditional Methods

-

Efficiency : Eliminates intermediate purification steps.

-

Solvent Compatibility : Works effectively in water-containing systems, reducing environmental impact.

Alternative Methods Involving Ethyl Chloroacetate

Experimental protocols from heterocyclic chemistry studies demonstrate the use of ethyl chloroacetate for oxazolone synthesis.

Critical Parameters

-

Temperature : Reflux conditions (≈78°C) ensure complete reaction.

-

Yield Optimization : Yields range from 29% to 45%, depending on the heterocyclic amine used.

Optimization of Reaction Conditions

Temperature and Time

Solvent Selection

| Solvent | Role | Efficiency |

|---|---|---|

| Acetic anhydride | Solvent, dehydrating agent | High |

| THF | Polar aprotic medium | Moderate |

| Ethanol/Water | Recrystallization | High purity |

Industrial-Scale Production Considerations

Challenges

-

Purification : Recrystallization becomes inefficient at scale.

-

Cost : DMT-MM, while efficient, is expensive for large batches.

Solutions

-

Continuous Flow Reactors : Enable precise temperature control and reduce reaction times.

-

Catalyst Recycling : Recovering DMT-MM via ion-exchange resins lowers costs.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Traditional | 75–85 | >95 | Moderate |

| One-Pot (DMT-MM) | 80–90 | 90–95 | High |

| Ethyl Chloroacetate | 30–45 | 85–90 | Low |

化学反応の分析

Types of Reactions

4-(Ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The ethoxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydrooxazole derivatives.

Substitution: Nitrated or halogenated naphthalene derivatives.

科学的研究の応用

4-(Ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-(Ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The ethoxymethylene group can act as a reactive site for covalent bonding with target proteins, while the naphthalene moiety can facilitate binding through π-π interactions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Oxazolone derivatives vary widely based on substituents at the 4- and 2-positions. Below is a comparative analysis of key analogues:

Key Findings:

Substituent Electronic Effects :

- Electron-donating groups (e.g., ethoxy, methoxy) at the 4-position enhance antioxidant activity by stabilizing radical intermediates .

- Electron-withdrawing groups (e.g., nitro, halogens) improve antimicrobial activity, likely by increasing electrophilicity and target binding .

Steric and Solubility Considerations :

- Bulky aromatic groups (e.g., naphthalenyl, trimethoxyphenyl) reduce solubility but may enhance binding to hydrophobic targets (e.g., enzymes, membranes) .

- Ethoxy and methoxy groups improve solubility compared to purely aromatic substituents .

Biological Activity Trends :

- Thiophene-containing derivatives (e.g., YS-01) exhibit targeted biological effects (e.g., SLC26A4 inhibition), while benzylidene derivatives (E1-E10) show broader antioxidant profiles .

- Pyrazinyl and heteroaromatic substituents at the 2-position expand antimicrobial scope, particularly against Gram-positive bacteria .

生物活性

4-(Ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one is a synthetic compound belonging to the oxazolone family, characterized by its unique structure that includes an ethoxymethylene group and a naphthalene moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its notable biological activities and potential therapeutic applications.

- Molecular Formula: C₁₂H₁₁NO₃

- Molecular Weight: 217.22 g/mol

- CAS Number: 269733-57-5

The compound's reactivity primarily involves electrophilic substitutions and nucleophilic additions typical of oxazolone derivatives. It can undergo cyclization reactions and condensation with amines or alcohols, leading to various derivatives that may exhibit enhanced biological activities.

1. Immunological Studies

This compound has been utilized as a sensitizing agent in immunological studies, particularly in understanding delayed-type hypersensitivity reactions. Its role as an allergen has made it valuable in allergy research, providing insights into immune responses.

2. Pharmacological Effects

Research indicates that derivatives of this compound exhibit significant pharmacological effects, including:

- Anti-inflammatory Activity: The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, which could be beneficial in treating infections.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The ethoxymethylene group acts as a reactive site for covalent bonding with target proteins, while the naphthalene moiety facilitates binding through π-π interactions. This dual interaction enhances its efficacy in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound using animal models. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against several bacterial strains. The findings support further exploration into its use as a therapeutic agent for infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 4-(Methoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one | Methoxy group instead of ethoxy | Similar anti-inflammatory properties |

| 4-(Ethoxymethylene)-2-(phenyl)oxazol-5(4H)-one | Phenyl moiety instead of naphthalene | Reduced antimicrobial activity |

The unique combination of the ethoxymethylene group and naphthalene moiety in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(Ethoxymethylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves a two-step process:

Acylation : React glycine with 1-naphthoyl chloride in 1,4-dioxane under basic conditions (NaOH) at 0°C, followed by purification via ethyl acetate extraction and sodium bicarbonate washes to obtain 2-(1-naphthamido)acetic acid (90% yield) .

Cyclocondensation : Heat the intermediate with an aldehyde (e.g., 4-ethoxybenzaldehyde) in acetic anhydride at 106°C for 3 hours. Purify the product using recrystallization (e.g., ethanol/water) to remove unreacted aldehyde and impurities .

- Optimization : Yield improvements can be achieved by controlling stoichiometry (e.g., 1:1 molar ratio of intermediate to aldehyde) and reaction time. Excess acetic anhydride acts as both solvent and dehydrating agent.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ethoxymethylene and naphthyl groups. Peaks at δ 7.5–8.5 ppm (aromatic protons) and δ 4.2–4.5 ppm (ethoxy group) are diagnostic .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and bond angles, as demonstrated for analogous oxazolones in crystallography reports .

- Melting Point Analysis : Compare observed melting points (e.g., 152°C for intermediates) with literature values to assess purity .

Advanced Research Questions

Q. How can Isothermal Titration Calorimetry (ITC) elucidate the binding thermodynamics of this compound with target enzymes?

- Experimental Design :

- Prepare the compound in buffer (e.g., 25 mM Tris pH 7.4, 140 mM NaCl, 15% glycerol) with 2% DMSO to enhance solubility.

- Titrate 625 µM compound into 25 µM protein (e.g., GlmUMtb) at 25°C with 20-second injections and 300-second intervals.

- Analyze data using a one-site binding model to calculate , ΔH, and ΔS. Correct for buffer/DMSO heat signals .

- Interpretation : Exothermic binding (negative ΔH) suggests hydrogen bonding or van der Waals interactions, while entropy-driven binding (positive ΔS) may indicate hydrophobic effects .

Q. What strategies are effective in resolving contradictions between computational docking and experimental binding data?

- Methodological Approach :

Molecular Dynamics (MD) Simulations : Run 20-ns simulations (e.g., OPLS-AA force field) to assess ligand-protein stability. Compare root-mean-square deviation (RMSD) of ligand poses with crystallographic data .

Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energies and identify key residues contributing to discrepancies.

Experimental Validation : Perform mutagenesis on residues flagged by simulations to test their role in binding .

Q. How can cytotoxicity assays differentiate between target-specific inhibition and nonspecific toxicity in cell-based studies?

- Protocol :

- Use THP-1 macrophages differentiated with PMA. Incubate cells with serial dilutions of the compound (in 2.5% DMSO) for 72 hours.

- Measure viability via alamar blue assay (fluorescence at 570 nm).

- Controls : Include DMSO-only and untreated cells to baseline toxicity. Validate specificity by comparing IC values against unrelated enzymes .

- Data Interpretation : Low IC (<10 µM) with minimal DMSO toxicity suggests target-specific activity.

Methodological Considerations

Q. What purification techniques are optimal for removing byproducts in oxazolone synthesis?

- Recrystallization : Use ethanol/water mixtures to isolate the product from unreacted aldehyde and acetic anhydride residues .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 70:30) for challenging separations.

- Purity Assessment : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How do substituents on the oxazolone core influence its biological activity?

- Structure-Activity Relationship (SAR) Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。